molecular formula C21H26N2O5S B2653930 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide CAS No. 921914-64-9

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2653930
CAS No.: 921914-64-9
M. Wt: 418.51
InChI Key: OSRXRWFMQSPWEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and require a deep understanding of organic chemistry. Unfortunately, specific details about the synthesis of this compound are not available in the search results .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It appears to contain a benzoxazepine ring, which is a type of heterocyclic compound. This ring is substituted with various groups including a sulfonamide group, a methoxy group, and a propyl group.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the search results. These could include properties such as melting point, boiling point, solubility, and stability .

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base. This compound exhibited promising properties as a photosensitizer in photodynamic therapy (PDT) due to its good fluorescence, high singlet oxygen quantum yield, and suitable photodegradation quantum yield. These features indicate its potential for Type II photodynamic therapy applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Use

Sapegin et al. (2018) explored the synthesis of [1,4]oxazepine-based primary sulfonamides, demonstrating strong inhibition against human carbonic anhydrases, enzymes relevant for therapeutic intervention in conditions like glaucoma, epilepsy, and altitude sickness. The study highlights the dual role of the primary sulfonamide functionality in enabling [1,4]oxazepine ring construction and serving as an enzyme prosthetic group for zinc-binding, which is crucial for the inhibitory action (Sapegin et al., 2018).

Anticancer Activity

Alyar et al. (2018) synthesized Schiff bases from sulfamethoxazole/sulfisoxazole and evaluated their metal complexes for antimicrobial activities and carbonic anhydrase enzyme inhibition. Notably, the Cu(II) and Pd(II) complexes exhibited significant inhibition potencies against carbonic anhydrase II and I enzymes, suggesting potential for cancer therapy due to the crucial role of these enzymes in tumorigenesis (Alyar et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s possible that it could interact with biological systems in a variety of ways, depending on its structure and the presence of functional groups .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research involving this compound are not specified in the search results. Given its complex structure, it could potentially be of interest in various areas of research, including medicinal chemistry and materials science .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-5-12-23-18-13-15(6-11-19(18)28-14-21(2,3)20(23)24)22-29(25,26)17-9-7-16(27-4)8-10-17/h6-11,13,22H,5,12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRXRWFMQSPWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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